molecular formula C5H7N3O B2689460 (Hydroxyimino)(1-methylpyrazol-4-yl)methane CAS No. 42849-80-9

(Hydroxyimino)(1-methylpyrazol-4-yl)methane

Cat. No.: B2689460
CAS No.: 42849-80-9
M. Wt: 125.131
InChI Key: SVDVQHCSIMBKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hydroxyimino)(1-methylpyrazol-4-yl)methane: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxyimino group attached to a 1-methylpyrazol-4-yl moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hydroxyimino)(1-methylpyrazol-4-yl)methane typically involves the reaction of 1-methylpyrazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 1-methylpyrazole and hydroxylamine.

    Solvents: Ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Hydroxyimino)(1-methylpyrazol-4-yl)methane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can undergo substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(Hydroxyimino)(1-methylpyrazol-4-yl)methane: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a subject of study in biochemical assays and drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which (Hydroxyimino)(1-methylpyrazol-4-yl)methane exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. Additionally, the 1-methylpyrazol-4-yl moiety can participate in coordination with metal ions, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

(Hydroxyimino)(1-methylpyrazol-4-yl)methane: can be compared with other similar compounds, such as:

    (Hydroxyimino)(1-phenylpyrazol-4-yl)methane: Similar structure but with a phenyl group instead of a methyl group.

    (Hydroxyimino)(1-ethylpyrazol-4-yl)methane: Similar structure but with an ethyl group instead of a methyl group.

    (Hydroxyimino)(1-propylpyrazol-4-yl)methane: Similar structure but with a propyl group instead of a methyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(NE)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-4-5(2-6-8)3-7-9/h2-4,9H,1H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDVQHCSIMBKOC-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.